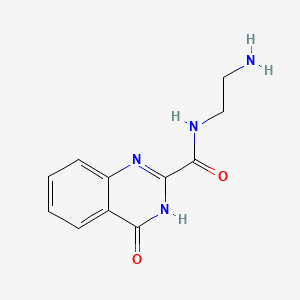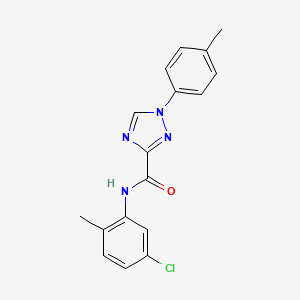![molecular formula C13H17Cl2NO2S B13370717 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B13370717.png)
1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-4-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-4-methylpiperidine is an organic compound with the molecular formula C13H17Cl2NO2S It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of two chlorine atoms and a methyl group on the phenyl ring, as well as a sulfonyl group attached to the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-4-methylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichloro-3-methylbenzenesulfonyl chloride and 4-methylpiperidine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Catalysts and Reagents: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,4-dichloro-3-methylbenzenesulfonyl chloride is added dropwise to a solution of 4-methylpiperidine and triethylamine in the solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.
Purification: The product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve larger-scale equipment and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-4-methylpiperidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Derivatives with different substituents on the phenyl ring.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Hydrolysis: Sulfonic acid and piperidine derivatives.
Applications De Recherche Scientifique
1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-4-methylpiperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-4-methylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular membranes, affecting signal transduction pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-3-methylpiperidine: Similar structure with a methoxy group instead of a methyl group.
2,4-Dichlorobenzene derivatives: Compounds with similar chlorinated phenyl rings but different functional groups.
Uniqueness
1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-4-methylpiperidine is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine atoms and a sulfonyl group on the phenyl ring, combined with the piperidine moiety, makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C13H17Cl2NO2S |
|---|---|
Poids moléculaire |
322.2 g/mol |
Nom IUPAC |
1-(2,4-dichloro-3-methylphenyl)sulfonyl-4-methylpiperidine |
InChI |
InChI=1S/C13H17Cl2NO2S/c1-9-5-7-16(8-6-9)19(17,18)12-4-3-11(14)10(2)13(12)15/h3-4,9H,5-8H2,1-2H3 |
Clé InChI |
UBMHTMXBERTSTA-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{1-[4-(1H-tetraazol-1-yl)butanoyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B13370652.png)
![6-(5-Bromofuran-2-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370667.png)
![5-(2-Furyl)-4,7-dioxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13370674.png)

![N-(2-thienylmethyl)-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B13370686.png)

![4-chloro-3-{[(2,4-difluorophenyl)sulfonyl]amino}-N-isobutylbenzamide](/img/structure/B13370692.png)
![1-(methylsulfanyl)-3-[3-(methylsulfanyl)-1,2,4-triazin-5-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B13370693.png)

![N-{2-[(1-adamantylcarbonyl)amino]ethyl}isonicotinamide](/img/structure/B13370726.png)
![Methyl 8-isopropyl-2-phenyl-4-[(3-pyridinylmethyl)amino]-5,8,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate](/img/structure/B13370728.png)

